AHR antagonist 5 hemimaleate
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Overview
Description
AHR antagonist 5 hemimaleate is a potent and orally active aryl hydrocarbon receptor (AHR) antagonist. It has an IC50 of less than 0.5 μM, making it highly effective in inhibiting the AHR . This compound is particularly significant in cancer research due to its ability to inhibit tumor growth when combined with checkpoint inhibitors like anti-PD-1 .
Preparation Methods
The synthesis of AHR antagonist 5 hemimaleate involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are detailed in patent WO2018195397, example 39 . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
AHR antagonist 5 hemimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
AHR antagonist 5 hemimaleate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the AHR pathway and its role in various chemical processes.
Biology: Researchers use it to investigate the biological functions of AHR, including its role in cell growth, differentiation, and immune response.
Industry: The compound is used in the development of new drugs and therapies targeting the AHR pathway.
Mechanism of Action
AHR antagonist 5 hemimaleate exerts its effects by binding to the AHR, preventing it from interacting with its natural ligands. This inhibition blocks the activation of downstream signaling pathways involved in cell proliferation, differentiation, and immune response . The molecular targets and pathways involved include the AHR-CYP1A1 axis, which plays a crucial role in the compound’s pharmacological effects .
Comparison with Similar Compounds
AHR antagonist 5 hemimaleate is unique due to its high potency and oral activity. Similar compounds include:
Properties
Molecular Formula |
C29H28FN7O4 |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |
InChI Key |
TVIZDKILPUOLEI-XLOMBBFOSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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